Hexahomomethionine is derived from methionine through a series of chemical modifications. It belongs to the class of amino acids known as sulfur-containing amino acids due to the presence of a sulfur atom in its structure. This compound is often used in studies related to peptide synthesis, protein engineering, and as a building block in the creation of various bioactive molecules.
The synthesis of hexahomomethionine can be achieved through several methods, primarily focusing on solid-phase peptide synthesis (SPPS) and classical solution-phase techniques.
Hexahomomethionine features a backbone similar to that of methionine but includes additional carbon atoms that extend its chain length. The molecular formula can be represented as .
The detailed molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .
Hexahomomethionine participates in various chemical reactions typical for amino acids:
These reactions are often monitored using chromatographic techniques to ensure that the desired products are obtained efficiently .
Quantitative data regarding its effectiveness in these roles is typically gathered from biochemical assays and structural biology studies .
Hexahomomethionine exhibits several notable physical and chemical properties:
These properties make hexahomomethionine suitable for various laboratory applications, particularly in peptide synthesis where solubility and reactivity are critical factors .
Hexahomomethionine has several scientific applications:
Sulfur-containing amino acids represent a cornerstone of biochemical evolution, with methionine serving as the primordial protein-initiating residue across all domains of life. The emergence of homologs like hexahomomethionine (6-carbon homologue of methionine) reflects evolutionary adaptations to specialized metabolic demands. In plants and microorganisms, elongation of methionine’s side chain generates homologs that function as:
Notably, the alkyl chain extension in homologs like hexahomomethionine modulates hydrophobic interactions and redox potential compared to canonical methionine. This structural divergence enables unique biological roles inaccessible to standard proteinogenic residues. Genomic analyses reveal conserved transmethylation and transsulfuration pathways across species, suggesting homologs exploit existing enzymatic machinery with modified substrate specificity [1] [8].
Hexahomomethionine (C₁₀H₂₁NO₂S; systematic name: 2-amino-6-mercaptohexanoic acid) belongs to the class of elongated methionine homologs characterized by:
Unlike proteinogenic methionine, hexahomomethionine lacks dedicated tRNA synthetases and is excluded from ribosomal protein synthesis. Its biochemical functions include:
Table 1: Structural and Physicochemical Properties of Methionine Homologs
Amino Acid | Side Chain Structure | Carbon Atoms | Molecular Weight (g/mol) | pI |
---|---|---|---|---|
Methionine | –CH₂–CH₂–S–CH₃ | 5 | 149.21 | 5.74 |
Homomethionine | –CH₂–CH₂–CH₂–S–CH₃ | 6 | 163.24 | 5.82 |
Hexahomomethionine | –(CH₂)₅–S–CH₃ | 10 | 219.34 | 6.05 |
The extended alkyl spacer in hexahomomethionine confers distinct biochemical properties relative to methionine and its derivatives:
Metal Coordination: Enhanced affinity for Cu(I) (Kd = 0.3 nM vs. 4.2 nM for methionine) due to increased hydrophobic microenvironment [3]
Metabolic Fate:
<5% incorporation into glutathione synthesis due to poor cystathionine γ-synthase recognition [7]
Biological Functions:
Table 2: Functional Comparison with Methionine Derivatives
Function | Methionine | SAM | Hexahomomethionine |
---|---|---|---|
Protein Initiation | Universal (AUG codon) | Not applicable | None |
Methyl Donor Capacity | Indirect (via SAM) | High (ΔG° = −12 kcal/mol) | Low (ΔG° = −8.3 kcal/mol) |
Antioxidant Cycling | Fast (kred = 240 min⁻¹) | Not applicable | Slow (kred = 95 min⁻¹) |
Metabolic Integration | Central (SAM/SAH cycle) | Central node | Peripheral (β-oxidation) |
The biochemical niche of hexahomomethionine exemplifies functional divergence within conserved metabolic architecture. Its study provides insights into enzyme promiscuity and the evolution of sulfur metabolic networks [8] [10].
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